3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
Description
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a triazole-based compound featuring a propanoic acid backbone and a 4,5-dimethyl-substituted triazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Properties
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-8-9-6(10(5)2)3-4-7(11)12;/h3-4H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFMGYXDNHPOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable propanoic acid derivative under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid group.
Substitution: The methyl groups on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Propanoic Acid Moieties
Compound 3a : 3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid
- Structure : Differs in triazole substituents (3-methylphenyl, phenyl, sulfanylidene) versus the target compound’s 4,5-dimethyl groups.
- Properties: Melting point: 183–184°C (ethanol-water mixture) . Synthesis: Achieved via alkaline hydrolysis followed by HCl acidification (92% yield) .
- Comparison : The phenyl and sulfanylidene groups in Compound 3a likely increase aromatic interactions and hydrogen bonding, contributing to its higher melting point compared to the dimethyl-substituted target compound. The absence of sulfanylidene in the target may reduce redox reactivity.
Ronacaleret Hydrochloride
- Structure: Contains a difluorophenyl-propanoic acid moiety linked to a complex indenyl-alkylamine group .
- Application : Used in osteoporosis treatment due to its calcium-sensing receptor modulation .
- Comparison: While both compounds are hydrochloride salts of propanoic acid derivatives, Ronacaleret’s larger, fluorinated structure confers specific biological targeting, unlike the simpler triazole-based target compound.
Triazole Derivatives with Varied Functional Groups
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole Hydrochloride
Propanoic Acid Derivatives with Non-Triazole Heterocycles
3-(Piperidin-3-yl)propanoic Acid Hydrochloride
- Structure : Features a piperidine ring instead of a triazole .
- Applications : Used in material science for polymer modification and as a biochemical tool .
- Comparison : The piperidine ring introduces basicity and conformational flexibility, contrasting with the planar, aromatic triazole ring in the target compound. This difference influences solubility and molecular recognition in biological contexts.
3-(Pentylamino)propanoic Acid Hydrochloride
Data Table: Key Properties of Comparable Compounds
Key Insights from Structural Comparisons
- Lipophilicity vs. Solubility: The 4,5-dimethyl groups on the triazole ring balance lipophilicity and solubility, contrasting with phenyl (higher lipophilicity in Compound 3a) or alkylamino (higher permeability in 3-(pentylamino)propanoic acid) groups .
- Biological Activity: Triazole rings often enhance binding to metalloenzymes or receptors, while propanoic acid groups facilitate ionic interactions in active sites (e.g., similar to Ronacaleret’s mechanism) .
- Synthetic Flexibility : The target compound’s triazole core allows for modular derivatization, as seen in and , enabling tailored applications in drug discovery .
Biological Activity
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of triazole derivatives. This article explores its biological activity, including anti-inflammatory, antimicrobial, and immunomodulatory effects, supported by relevant data and findings from various studies.
- Molecular Formula : C7H14N4·HCl
- Molecular Weight : 154.21 g/mol
- CAS Number : 1248021-27-3
The biological activity of triazole derivatives like 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and other interactions that can modulate various biological processes.
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of several triazole derivatives, including 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride:
- Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). The reduction in TNF-α was observed to be between 44% and 60% , indicating a strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that:
- The triazole derivatives exhibited notable antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus . Compounds with similar structures have shown varying degrees of effectiveness depending on their substituents .
Immunomodulatory Effects
Research has demonstrated that the compound can modulate both innate and adaptive immune responses:
- Cytokine Release : It enhanced the production of anti-inflammatory cytokine IL-10 while inhibiting pro-inflammatory cytokines. This dual action suggests potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation .
Comparative Data Table
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Anti-inflammatory | PBMC culture with LPS stimulation | TNF-α reduction by 44%-60% |
| Antimicrobial | Agar diffusion method | Effective against E. coli & S. aureus |
| Immunomodulatory | Cytokine release assay | Increased IL-10 production |
Case Studies
- Case Study on Inflammation : A study involving human PBMCs showed that treatment with 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride led to a significant decrease in TNF-α levels at doses of 50 µg/mL, highlighting its potential for managing inflammatory responses in clinical settings .
- Antimicrobial Efficacy : In laboratory settings, the compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity, particularly effective against Gram-positive bacteria. This positions it as a candidate for further development in antimicrobial therapies .
Q & A
Q. Example Modification :
| Derivative | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 10 µM | 2.1 |
| Methyl ester | 8 µM | 4.5 |
| Fluorinated analog | 5 µM | 3.8 |
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often stem from oversimplified models. Solutions include:
- Multi-Scale Modeling : Combine DFT with coarse-grained MD to capture solvent and protein flexibility .
- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and compare with simulations .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., force field inaccuracies) .
Data Analysis and Integration
Q. What statistical frameworks are suitable for analyzing dose-response relationships in bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism .
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values .
- Machine Learning : Train classifiers (e.g., random forests) to predict bioactivity from structural descriptors .
Interdisciplinary Approaches
Q. How can chemical reaction design platforms (e.g., ICReDD) accelerate the development of derivatives?
- Methodological Answer : Platforms like ICReDD integrate quantum chemistry, cheminformatics, and high-throughput experimentation to:
- Predict Reaction Pathways : Identify feasible synthetic routes using transition state calculations .
- Optimize Conditions : Machine learning to prioritize solvent/catalyst combinations .
- Feedback Loops : Experimental data refine computational models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
